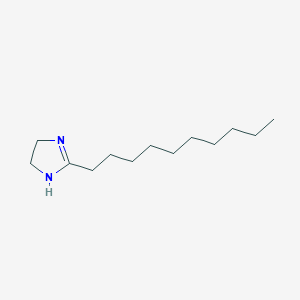

2-(n-Decyl)imidazoline

Description

Significance of Imidazoline (B1206853) Derivatives in Specialized Chemical Applications

Imidazoline derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. researchgate.net These compounds are notable for their diverse applications, which stem from their unique structural features. The 2-imidazolines are the most common type found in commercial use and are present in some natural products and pharmaceuticals. wikipedia.org Their utility is vast, ranging from roles as surfactants and corrosion inhibitors to their use in homogeneous catalysis and as intermediates in organic synthesis. wikipedia.orgresearchgate.netencyclopedia.pub

In the field of materials science, imidazolines are recognized for their effectiveness as corrosion inhibitors, particularly in the oil and gas industry. researchgate.netonepetro.org This property is attributed to the presence of the electron-rich amidine group (N=C-N) within the imidazoline ring, a pendant side chain with hydrophilic functional groups, and a hydrophobic alkyl chain. google.com This structure allows the molecule to adsorb onto metal surfaces, forming a protective film. researchgate.net

Furthermore, imidazoline derivatives serve as versatile ligands in coordination chemistry. The ability to modify substituents on the nitrogen atoms of the imidazoline ring allows for the fine-tuning of electronic and steric properties, making them valuable in catalyzing various chemical reactions. wikipedia.org Many imidazoline derivatives are also biologically active, with applications in pharmaceuticals as antihypertensive, anti-inflammatory, and antidepressant agents. wikipedia.org

Historical Context of Long-Chain Imidazolines in Research

The investigation of long-chain organic compounds with polar functional groups for industrial applications dates back to at least the mid-1940s, particularly for their corrosion-inhibiting properties in oil-field environments. onepetro.org The development of imidazoline-based surfactants began in the late 1940s and early 1950s. encyclopedia.pub Initially, it was discovered that long-chain fatty acids and amines could act as corrosion inhibitors. onepetro.org The reaction of these components led to the synthesis of imidazolines, which were found to be commercially successful due to their liquid state at ambient temperatures and relatively low viscosities, making them easy to formulate into various products. onepetro.org

The synthesis of these long-chain imidazolines typically involves the condensation of fatty acids with polyamines like diethylenetriamine (B155796) (DETA) at elevated temperatures. onepetro.orgppor.az Research has explored the use of various fatty acids, including those derived from vegetable oils, to produce these compounds. ppor.az The length of the hydrocarbon tail, or the long-chain alkyl group, is a critical factor in their performance, particularly in applications like corrosion inhibition, as it forms a hydrophobic barrier. researchgate.net

Scope of Academic Inquiry into 2-(n-Decyl)imidazoline

Academic inquiry into this compound focuses on its synthesis, chemical properties, and potential applications, building upon the broader knowledge of long-chain 2-alkyl-imidazolines. The "n-Decyl" group refers to a straight ten-carbon alkyl chain attached to the second carbon of the imidazoline ring. This specific chain length places it within the family of long-chain imidazolines, suggesting its potential utility in applications where surface activity and hydrophobicity are important.

Research in this area typically involves the synthesis of this compound through established methods for 2-imidazoline synthesis, such as the condensation of ethylenediamine (B42938) with the corresponding nitrile or ester of decanoic acid. wikipedia.org Investigations into its physical and chemical properties would include determining its solubility in various solvents, its thermal stability, and its reactivity. For instance, the solubility of 2-substituted-2-imidazolines in polar solvents is known to decrease as the length of the alkyl substituent at position 2 increases. chemicalbook.com

Furthermore, academic studies explore the performance of this compound in specific applications. A primary area of investigation is its efficacy as a corrosion inhibitor. Research would involve electrochemical studies and surface analysis techniques to understand the mechanism and efficiency of corrosion protection on different metals. The surfactant properties of this compound are also a key area of academic interest, with studies focusing on its ability to lower surface tension and form micelles, which is relevant for its use as an emulsifier or detergent. encyclopedia.pubresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

10443-21-7 |

|---|---|

Molecular Formula |

C13H26N2 |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-decyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H26N2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2-12H2,1H3,(H,14,15) |

InChI Key |

GKBBLQDRWVBCDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=NCCN1 |

Origin of Product |

United States |

Advanced Characterization Techniques for Elucidating the Behavior of 2 N Decyl Imidazoline

Spectroscopic Analysis in Structural and Mechanistic Studies

Spectroscopic techniques are fundamental in determining the molecular structure and understanding the reaction mechanisms of chemical compounds. For 2-(n-Decyl)imidazoline, various spectroscopic methods offer a window into its electronic and nuclear environments, both in bulk and at surfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in both solid and solution states. By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the connectivity of atoms, their spatial arrangement, and the noncovalent interactions that govern molecular assembly.

Solid-state NMR (ssNMR) is particularly valuable for studying insoluble materials and for providing information about the three-dimensional structure and intermolecular interactions in the solid state. For this compound, ssNMR can elucidate the nature of noncovalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for its self-assembly and interaction with surfaces.

¹H ssNMR: Proton solid-state NMR can reveal details about proton environments and proximities. In the case of this compound, ¹H ssNMR can be used to study the hydrogen bonding involving the N-H group of the imidazoline (B1206853) ring.

¹³C ssNMR: Carbon-13 solid-state NMR provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the imidazoline ring and the n-decyl chain can be used to probe the packing and conformation of the molecules in the solid state.

¹⁵N ssNMR: Nitrogen-15 solid-state NMR is a sensitive probe for the electronic environment of the nitrogen atoms in the imidazoline ring. Changes in the ¹⁵N chemical shifts can provide direct evidence of hydrogen bonding and other intermolecular interactions involving the nitrogen atoms.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹³C | Imidazoline C=N | 160-170 |

| ¹³C | Imidazoline CH₂-N | 45-55 |

| ¹³C | n-Alkyl Chain (CH₂)n | 10-40 |

| ¹³C | n-Alkyl Chain (terminal CH₃) | ~14 |

| ¹⁵N | Imidazoline N-H | 100-120 |

| ¹⁵N | Imidazoline C=N | 280-300 |

Solution-state NMR is the most common form of NMR and is used to determine the structure of molecules in solution. For this compound, solution-state NMR can confirm its chemical structure and provide insights into its behavior in different solvent environments.

Chemical shift analysis of ¹H and ¹³C NMR spectra allows for the assignment of all proton and carbon signals in the molecule, confirming the connectivity of the atoms. Furthermore, changes in chemical shifts upon the addition of metal ions can be used to study ligand-metal interactions. The nitrogen atoms of the imidazoline ring can act as ligands, coordinating to metal centers. NMR titration experiments can be used to determine the binding stoichiometry and affinity of this compound with various metal ions.

| Nucleus | Position | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Imidazoline CH₂-CH₂ | ~3.6 |

| ¹H | Alkyl CH₂ adjacent to imidazoline | ~2.2 |

| ¹H | Alkyl (CH₂)₈ | ~1.2-1.4 |

| ¹H | Alkyl CH₃ | ~0.9 |

| ¹³C | Imidazoline C=N | ~165 |

| ¹³C | Imidazoline CH₂-N | ~50 |

| ¹³C | Alkyl Chain | 14-32 |

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into molecular structure and dynamics. For this compound, 2D NMR can be used to unambiguously assign all ¹H and ¹³C signals and to study dynamic processes such as conformational changes and chemical exchange.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, allowing for the tracing of proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, providing information about the connectivity of different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule in solution.

EXSY (Exchange Spectroscopy): This technique can be used to study chemical exchange processes, such as the proton exchange of the N-H group in the imidazoline ring.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. For this compound, which is often used as a corrosion inhibitor or surfactant, understanding its behavior at interfaces is crucial. XPS can be used to analyze thin films of this compound on various substrates.

By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface and their relative concentrations. High-resolution scans of individual elemental peaks can provide information about the chemical environment or oxidation state of the atoms. For this compound, the N 1s and C 1s core-level spectra are of particular interest. The N 1s spectrum can distinguish between the two different nitrogen environments in the imidazoline ring (amine-like and imine-like). The C 1s spectrum can differentiate between the carbons of the imidazoline ring and the aliphatic carbons of the n-decyl chain.

| Core Level | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| N 1s | Imidazoline N-H | ~399.5 |

| N 1s | Imidazoline C=N | ~398.5 |

| C 1s | Imidazoline C=N | ~286.0 |

| C 1s | Imidazoline C-N | ~285.5 |

| C 1s | Aliphatic C-C/C-H | ~284.8 |

Second Harmonic Generation (SHG) is a nonlinear optical technique that is inherently sensitive to interfaces. In a medium with inversion symmetry, SHG is forbidden in the bulk but allowed at the interface where the symmetry is broken. This makes SHG an excellent tool for studying the adsorption and orientation of molecules at surfaces and interfaces.

For a molecule like this compound, which can adsorb at liquid-solid, liquid-air, or liquid-liquid interfaces, SHG can provide valuable information. By measuring the intensity and polarization of the second harmonic light generated at the interface as a function of the polarization of the incident laser light, it is possible to determine the average orientation of the adsorbed molecules. This information is crucial for understanding the mechanism of action of this compound as a corrosion inhibitor or surfactant, as its effectiveness is often dependent on the formation of a well-ordered monolayer at the interface.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electrochemical Techniques for Interfacial Behavior Investigation

Electrochemical techniques are powerful tools for probing the interactions between this compound and a metal surface in a corrosive environment. These methods allow for the in-situ study of the formation and properties of the inhibitor film, providing quantitative data on its effectiveness.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the kinetics of electrochemical processes and the properties of the electrode-electrolyte interface. By applying a small amplitude AC voltage over a range of frequencies, the impedance of the system can be measured, which in turn reveals information about the formation and integrity of the inhibitor film.

EIS is instrumental in monitoring the kinetics of film formation by this compound on a metal surface. The change in impedance parameters over time can be used to track the adsorption of the inhibitor molecules and the subsequent growth of a protective layer. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are typically observed as the inhibitor film forms and becomes more compact. nih.gov The rate of these changes provides insights into the kinetics of the film formation process. Conversely, any deterioration of the protective film due to factors such as changes in the corrosive environment can also be monitored by observing a decrease in Rct and an increase in Cdl values over time.

EIS allows for the quantification of key electrochemical parameters that describe the corrosion protection mechanism of this compound. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate, and a higher Rct value indicates better corrosion protection. The double-layer capacitance (Cdl) provides information about the thickness and dielectric properties of the inhibitor film. A lower Cdl value suggests the formation of a thicker or more compact film, which acts as a barrier to the corrosive species. The inhibition efficiency (IE%) can be calculated from the Rct values with and without the inhibitor, providing a quantitative measure of the inhibitor's performance. The mechanism of corrosion inhibition is often attributed to the adsorption of the imidazoline molecules onto the metal surface, forming a protective barrier that hinders both the anodic and cathodic reactions of the corrosion process. nih.gov

Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Long-Chain Imidazoline Inhibitor

| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |

| 0 | 50 | 200 | - |

| 50 | 300 | 100 | 83.3 |

| 100 | 650 | 50 | 92.3 |

| 200 | 1200 | 25 | 95.8 |

Note: The data presented in this table is representative of typical values obtained for long-chain imidazoline inhibitors in acidic media and is intended for illustrative purposes.

The molecular architecture of this compound plays a crucial role in its interfacial behavior. The molecule consists of a polar imidazoline headgroup and a nonpolar n-decyl hydrocarbon tail. The imidazoline ring, with its nitrogen heteroatoms and π-electrons, facilitates strong adsorption onto the metal surface through both electrostatic interactions and the formation of coordinate bonds with vacant d-orbitals of the metal atoms. researchgate.net This adsorption process is fundamental to the formation of the protective film.

The long n-decyl tail contributes significantly to the protective properties of the film. whiterose.ac.uk This hydrophobic chain creates a dense, non-polar barrier that repels water and other corrosive species from the metal surface. nih.gov The length of the alkyl chain influences the packing density and thickness of the protective film, which in turn affects the interfacial charge transfer and capacitance. A longer alkyl chain, such as the n-decyl group, generally leads to a more compact and thicker film, resulting in a higher charge transfer resistance and a lower double-layer capacitance, thereby enhancing the corrosion inhibition efficiency. whiterose.ac.uk

Potentiodynamic polarization studies are another essential electrochemical technique used to investigate the corrosion inhibition mechanism of this compound. This method involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve provides information about both the anodic and cathodic reactions of the corrosion process.

By comparing the polarization curves in the absence and presence of this compound, it is possible to determine how the inhibitor affects the corrosion reactions. A shift in both the anodic and cathodic branches of the polarization curve to lower current densities indicates that the inhibitor acts as a mixed-type inhibitor, suppressing both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions. nih.gov The corrosion potential (Ecorr) may also shift slightly, but a significant change is not always observed in the case of mixed-type inhibitors. The corrosion current density (icorr), which is directly proportional to the corrosion rate, can be determined from the polarization curve. A lower icorr value in the presence of the inhibitor signifies effective corrosion inhibition.

Table 2: Representative Potentiodynamic Polarization Data for a Long-Chain Imidazoline Inhibitor

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA·cm⁻²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| 0 | -450 | 100 | 70 | 120 | - |

| 50 | -440 | 15 | 75 | 115 | 85.0 |

| 100 | -435 | 8 | 78 | 110 | 92.0 |

| 200 | -430 | 4 | 80 | 108 | 96.0 |

Note: The data presented in this table is representative of typical values obtained for long-chain imidazoline inhibitors in acidic media and is intended for illustrative purposes. SCE refers to the Saturated Calomel Electrode.

Electrochemical Impedance Spectroscopy (EIS)

Surface Microscopy and Imaging Techniques

While electrochemical techniques provide valuable kinetic and mechanistic information, surface microscopy and imaging techniques offer direct visual evidence of the protective film formed by this compound on the metal surface. These techniques are crucial for confirming the formation of a surface film and understanding its morphology.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to examine the topography of the metal surface before and after exposure to the corrosive environment with and without the inhibitor. In the absence of the inhibitor, a corroded surface will typically show significant pitting and roughness. In contrast, a surface treated with this compound is expected to exhibit a much smoother and more uniform appearance, indicating the presence of a protective inhibitor film. nih.govresearchgate.net Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) can be coupled with SEM to provide elemental analysis of the surface, which can confirm the presence of nitrogen and carbon from the adsorbed imidazoline molecules, further substantiating the formation of an inhibitor layer. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology and Film Uniformity

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the nanoscale surface morphology and assessing the uniformity of films formed by this compound. This technique utilizes a sharp tip mounted on a cantilever to scan the sample surface, providing a three-dimensional topographical map with high resolution.

Research Findings:

Studies on similar long-chain imidazolium (B1220033) compounds have demonstrated their capacity to form self-assembled monolayers (SAMs) on various substrates. researchgate.net In the case of this compound, AFM imaging would be expected to reveal the initial stages of film formation, characterized by the adsorption and aggregation of molecules on the substrate. At low concentrations, isolated islands or clusters of this compound molecules would likely be observed, which then grow and coalesce as the concentration increases. researchgate.net

Further analysis with AFM can elucidate the structure of the adsorbed film. For instance, research on a tall oil fatty acid (TOFA) imidazolium chloride has shown that the film structure transitions from a monolayer to a bilayer as the inhibitor concentration surpasses its critical micelle concentration (CMC). researchgate.net This transition is a critical aspect of the film's protective properties and can be directly visualized with AFM. The uniformity of the this compound film can also be quantitatively assessed by analyzing the root-mean-square (RMS) roughness of the surface. A uniform, well-formed film will exhibit a lower RMS roughness compared to a bare or partially covered surface.

The following interactive data table summarizes hypothetical AFM data for this compound films on a steel surface at varying concentrations, based on trends observed for analogous compounds.

| Concentration (ppm) | Film Coverage (%) | Average Film Thickness (nm) | RMS Roughness (nm) | Predominant Morphology |

| 10 | 35 | 1.2 | 8.5 | Isolated molecular aggregates |

| 50 | 85 | 2.5 | 4.2 | Coalesced islands, near-complete monolayer |

| 100 | 98 | 2.8 | 2.1 | Uniform monolayer |

| 200 | 99 | 5.4 | 2.5 | Bilayer formation |

Note: This data is illustrative and based on the behavior of similar long-chain alkyl imidazoline compounds.

Scanning Electron Microscopy (SEM) for Surface Topography and Film Integrity

Research Findings:

In the context of corrosion inhibition, where imidazoline derivatives are frequently employed, SEM is a standard technique to visualize the protective nature of the inhibitor film. nih.gov For steel surfaces exposed to a corrosive environment without this compound, SEM images would typically show a rough and damaged surface, indicative of corrosion. mdpi.com In contrast, a surface treated with an effective concentration of this compound is expected to appear much smoother and more uniform under SEM examination, confirming the presence of a protective film that maintains the integrity of the underlying substrate. mdpi.com

SEM analysis can also reveal defects in the film, such as cracks, pores, or areas of incomplete coverage. These imperfections can compromise the film's protective barrier, and their identification is crucial for optimizing the application of this compound. By comparing SEM images of treated and untreated surfaces, the efficacy of the film in preventing surface degradation can be qualitatively and, to some extent, quantitatively evaluated.

The following interactive data table presents hypothetical SEM observations for a steel surface under corrosive conditions, with and without the presence of a this compound film.

| Condition | Surface Topography | Film Integrity | Observed Features |

| Untreated (Corroded) | Highly irregular and rough | N/A | Pits, cracks, and corrosion products |

| Treated (100 ppm this compound) | Smooth and uniform | High | Continuous protective film, minimal surface defects |

Note: This data is illustrative and based on the expected protective behavior of imidazoline-based films.

Theoretical and Computational Investigations of 2 N Decyl Imidazoline

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules and materials at an atomic level. In the context of 2-(n-Decyl)imidazoline and related 2-alkyl-imidazolines, MD simulations provide crucial insights into their adsorption dynamics on metal surfaces, which is the fundamental basis for their application as corrosion inhibitors. These simulations model the interactions between the inhibitor molecules, the metal substrate, and the surrounding environment (e.g., water and corrosive species), offering a dynamic view of the formation and properties of the protective inhibitor film.

MD simulations are frequently employed to investigate the adsorption behavior of imidazoline-based inhibitors on iron surfaces, such as the crystallographic plane Fe(001). researchgate.netdntb.gov.uaresearchgate.net These studies reveal the process by which inhibitor molecules spontaneously move from a solution to the metal surface to form a protective layer. The simulations track the trajectories of individual atoms over time, governed by classical mechanics and a set of potential energy functions known as a force field. This allows for a detailed analysis of the formation, structure, and stability of the adsorbed inhibitor film.

The effectiveness of an inhibitor is highly dependent on how it orients itself upon adsorption. MD simulations consistently show that for 2-alkyl-imidazoline derivatives, the adsorption is primarily driven by the polar "head" group, which is the imidazoline (B1206853) ring. researchgate.net This ring, containing electron-rich nitrogen atoms, attaches to the iron surface, with studies indicating it tends to lie nearly parallel to the metal plane. researchgate.net

Conversely, the non-polar n-decyl "tail" is hydrophobic and deviates from the metal surface, extending into the surrounding medium. researchgate.netpku.edu.cn This orientation results in the formation of a well-organized molecular layer where the polar heads anchor the molecules to the surface, and the alkyl tails form a packed, non-polar barrier. This self-assembly process is crucial for creating a dense film that repels water and corrosive ions. researchgate.net

The length of the alkyl chain, such as the decyl group in this compound, plays a significant role in the quality of the protective film. Both computational and experimental studies have demonstrated a clear correlation between chain length and inhibition efficiency. doaj.orgijcce.ac.irresearchgate.net

MD simulations reveal that as the alkyl chain length increases, the van der Waals interactions between adjacent inhibitor molecules become stronger. researchgate.net This enhanced intermolecular attraction leads to a more densely packed and ordered monolayer on the metal surface. researchgate.net A denser film presents a more formidable barrier to the diffusion of corrosive species. daneshyari.com Furthermore, the adhesion or binding strength between the inhibitor film and the metal surface is also enhanced with longer alkyl chains, contributing to a more stable and durable protective layer. researchgate.netnih.gov

| Alkyl Chain Length | Monolayer Density | Adhesion to Metal Surface | Diffusion of Corrosive Species | Inhibition Efficiency |

|---|---|---|---|---|

| Short | Lower | Weaker | Higher | Lower |

| Medium (e.g., n-Decyl) | Intermediate | Stronger | Intermediate | Higher |

| Long | Higher | Strongest | Lower | Highest |

In realistic corrosive environments, the metal surface is initially covered with water molecules. For an inhibitor to be effective, it must displace these water molecules and adsorb onto the surface. MD simulations of the metal-water interface show that imidazoline inhibitors are highly effective at this process. ampp.org The interaction energy between the imidazoline headgroup and the iron surface is significantly stronger than the interaction between water molecules and the iron. ampp.org This favorable energy difference drives the spontaneous replacement of adsorbed water, allowing the inhibitor to form a direct, robust bond with the metal and establish the protective film. ampp.orgresearchgate.net

The driving force behind the adsorption of this compound onto a metal surface is the energetic favorability of the bond formation. MD simulations allow for the calculation of the interaction energy between the inhibitor molecules and the metal surface. A large, negative interaction (or adsorption) energy signifies a strong and spontaneous adsorption process. researchgate.net

| Molecule Type | Adsorption Energy (eV) | Indication |

|---|---|---|

| Inhibitor Molecule 1 (Neutral) | -2.53 | Strong Chemisorption |

| Inhibitor Molecule 1 (Protonated) | -2.01 | Strong Adsorption |

| Inhibitor Molecule 2 (Protonated) | -1.90 | Strong Adsorption |

| Water Molecule (for comparison) | Significantly Smaller | Weaker Interaction |

Note: Data are representative values for similar heterocyclic inhibitors to illustrate the magnitude of interaction energies. mdpi.com Negative values indicate an energetically favorable and spontaneous adsorption process.

Adsorption Dynamics on Metal Surfaces (e.g., Fe(001))

Hybrid Computational Approaches (DFT/MD) for Comprehensive Mechanistic Insight

While MD simulations excel at describing the dynamic behavior of large systems, they rely on pre-defined force fields. For a more fundamental understanding of the electronic interactions that govern the binding mechanism, Density Functional Theory (DFT) is employed. DFT calculations can elucidate the electronic structure of the inhibitor molecule, identifying the specific atoms and orbitals involved in the bonding process. mdpi.com

A hybrid approach that combines DFT and MD provides a powerful, multi-scale tool for a comprehensive mechanistic understanding. researchgate.netmdpi.com DFT is first used to calculate the electronic properties of the this compound molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information helps identify the active sites for adsorption—confirming the role of the nitrogen atoms in the imidazoline ring. researchgate.net

These quantum mechanical insights can then be used to develop more accurate force fields for MD simulations. The subsequent MD simulations can then model the collective behavior of many inhibitor molecules at the interface with the metal surface and aqueous solution over longer timescales. mdpi.com This combined DFT/MD approach bridges the gap between electronic structure and macroscopic behavior, providing a complete picture of the corrosion inhibition mechanism, from the initial electron sharing between a single molecule and the metal surface to the formation and protective properties of the full inhibitor monolayer. dntb.gov.ua

Mechanistic Research on 2 N Decyl Imidazoline Adsorption and Interfacial Phenomena

Adsorption Mechanisms on Metallic Substrates

The adsorption of 2-(n-Decyl)imidazoline onto a metallic surface, such as iron or steel, is not a simple, single-step process. It involves a dynamic equilibrium between different types of bonding and the displacement of molecules already present at the interface.

The adsorption of this compound from a solution onto a metal surface is a spontaneous process that involves a combination of physical and chemical adsorption mechanisms. xmu.edu.cnresearchgate.net This complex interaction is often described by adsorption isotherms, with the Langmuir model frequently being used to characterize the formation of a monolayer on the metallic substrate. researchgate.netijcce.ac.irresearchgate.netacs.org

Physisorption: This component of the interaction arises from weaker, non-specific forces. For this compound, this includes van der Waals forces between the n-decyl hydrocarbon tail and the metal surface. If the imidazoline (B1206853) ring becomes protonated in an acidic environment, electrostatic attraction can occur between the cationic head group and a negatively charged metal surface (in the presence of anions like Cl⁻). whiterose.ac.uk

Chemisorption: This involves stronger, more specific interactions, namely the formation of chemical bonds between the inhibitor molecule and the metal surface, which is discussed in detail in the following section.

The establishment of this physico-chemical equilibrium is the foundational step for the formation of a stable protective layer.

Table 1: Thermodynamic Data for the Adsorption of Imidazoline Derivatives on Steel

| Compound | Adsorption Isotherm Model | Gibbs Free Energy (ΔG°ads) | Adsorption Type |

|---|---|---|---|

| Oleic Imidazoline | Langmuir | -31.6 to -32.62 kJ/mol ijcce.ac.ir | Mixed (Physisorption & Chemisorption) ijcce.ac.ir |

| Novel Imidazoline Derivative (IMI) | Langmuir | -28.81 kJ/mol researchgate.net | Mixed (Physisorption & Chemisorption) researchgate.net |

| Imidazoline Derivative (Im-D) | Langmuir | Not Specified | Spontaneous & Exothermic xmu.edu.cn |

The stronger and more durable aspect of this compound adsorption is attributed to chemisorption, which involves the formation of coordinate covalent bonds between the molecule and the metal. This process is central to the creation of a robustly anchored protective film.

Quantum chemical calculations and Density Functional Theory (DFT) studies have provided significant insight into the chemisorption mechanism of imidazoline derivatives. jmaterenvironsci.comresearchgate.net The primary active sites for this interaction are the two nitrogen atoms within the five-membered imidazoline ring. researchgate.netresearchgate.net

These nitrogen heteroatoms possess lone pairs of electrons, which can be donated into the vacant, low-energy d-orbitals of metal atoms on the substrate surface (e.g., iron). jmaterenvironsci.com This sharing of electrons forms a coordinate covalent bond, effectively anchoring the "head" of the this compound molecule to the metal. Computational studies analyze parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to quantify this interaction. A high HOMO energy for the imidazoline molecule corresponds to a greater ability to donate electrons to the metal's low-lying d-orbitals, leading to stronger adsorption and more effective surface protection. sylzyhg.com

Table 2: Summary of Quantum Chemical Insights into Imidazoline Adsorption on Iron

| Finding | Method | Implication for this compound |

|---|---|---|

| Nitrogen atoms are the primary active sites for adsorption. | Quantum Chemical Calculations researchgate.net | The two N atoms in the imidazoline ring are the points of chemical bonding to the metal surface. |

| Adsorption occurs through electron donation from N atoms to Fe d-orbitals. | Density Functional Theory (DFT) jmaterenvironsci.comresearchgate.net | Formation of a strong coordinate covalent bond anchors the molecule. |

| Higher HOMO energy correlates with better inhibition. | Quantum Chemical Calculations sylzyhg.com | Indicates a stronger tendency for the molecule to donate electrons and form a stable bond. |

| Molecules displace pre-adsorbed water upon adsorption. | Molecular Dynamics / DFT researchgate.net | Adsorption is thermodynamically favored, leading to the removal of water from the metal surface. |

In aqueous environments, metal surfaces are typically covered with a layer of adsorbed water molecules. For any inhibitor to be effective, it must first displace these water molecules to interact directly with the surface. The adsorption of this compound is an energetically favorable process that facilitates this displacement. ijcce.ac.ir

The strong coordinate bonding formed between the imidazoline ring's nitrogen atoms and the metal surface provides a significant thermodynamic driving force. researchgate.net The energy gained from the formation of these stable chemical bonds is greater than the energy required to desorb the water molecules. Molecular dynamics simulations have shown that imidazoline derivatives are strongly attracted to the iron surface, even in the presence of water, and their adsorption leads to the expulsion of water from the interface. acs.orgresearchgate.net This displacement is a critical step, as it removes a key reactant required for the corrosion process.

Chemisorption via Coordinate Bond Formation

Formation and Stability of Protective Films

The adsorption of individual this compound molecules is the precursor to the formation of a comprehensive protective film. The stability and barrier properties of this film are dictated by the collective organization and interaction of the adsorbed molecules.

The protective film formed by this compound is best described by the Self-Assembled Monolayer (SAM) model. In this model, the adsorbed molecules spontaneously arrange themselves into an ordered, densely packed, single-molecule-thick layer on the metal surface.

This self-assembly is a two-part process driven by the amphiphilic nature of the molecule:

Anchoring of the Head Group: The imidazoline ring acts as the polar "head group." As described previously, it chemisorbs onto the metallic substrate via coordinate bonding from its nitrogen atoms. This provides a strong anchor, fixing the molecules to the surface.

Organization of the Hydrophobic Tail: The n-decyl chain (C₁₀H₂₁) is a nonpolar, hydrophobic "tail." Once the head groups are anchored, the van der Waals forces between the adjacent n-decyl chains cause them to align and pack closely together. This ordering results in a dense, nonpolar barrier.

The resulting SAM presents a highly hydrophobic outer surface to the environment. This organized hydrocarbon layer acts as a physical barrier that repels water and prevents corrosive species from reaching the metal surface, thus providing effective protection. The stability of the SAM is a result of both the strong chemisorption of the head groups and the collective intermolecular forces of the packed alkyl chains.

Multi-Layered Film Structures

The protective film formed by this compound is not a simple monolayer but can evolve into a more complex, multi-layered structure, particularly as the concentration of the inhibitor approaches and exceeds its critical micelle concentration (CMC). whiterose.ac.uk The initial stage of adsorption involves the chemisorption of the imidazoline headgroup onto the metal surface, forming a primary, strongly-bound monolayer. acs.orgresearchgate.net

As the bulk concentration of the inhibitor increases, a secondary layer can form through physisorption, driven by van der Waals interactions between the hydrophobic decyl chains of the adsorbed molecules and those in the bulk solution. This can lead to the formation of a bilayer structure. whiterose.ac.uk Research on similar surfactant-type inhibitors has shown that the structure of the adsorbed film can transition from a monolayer to a bilayer as the inhibitor concentration surpasses the CMC. whiterose.ac.uk This self-assembly into an ordered film is a critical element of the inhibition mechanism, creating a more robust barrier to corrosive species. acs.orgresearchgate.net The formation of these layers is a dynamic process, influenced by inhibitor concentration, temperature, and the nature of the solvent.

Hydrophobic Barrier Formation by Alkyl Chains

A crucial feature of the protective film is the hydrophobic barrier established by the n-decyl alkyl chains. acs.orgacs.org Once the imidazoline head groups are anchored to the metal surface, the nonpolar decyl tails orient themselves away from the surface, creating a tightly packed, hydrophobic layer. acs.orgacs.org This layer acts as a physical barrier, preventing the migration of water, oxygen, and other corrosive agents to the metal surface. acs.orgresearchgate.net

The effectiveness of this barrier is directly related to the length and packing density of the alkyl chains. Longer hydrocarbon chains generally lead to enhanced hydrophobicity and better corrosion protection. nih.govmdpi.com Studies on self-assembled monolayers (SAMs) have shown that for a coherent hydrophobic film to form on iron oxide, a minimum alkyl chain length is required, with one study suggesting a length of 12 or more carbon atoms for optimal packing on specific surfaces. acs.org The C10 chain of this compound contributes significantly to this effect, though it is near the lower end of the optimal range suggested for some applications. nih.gov The collective effect of these oriented alkyl chains is the creation of a water-repellent surface that fundamentally alters the metal-solution interface, thereby mitigating corrosion.

Table 1: Influence of Alkyl Chain Length on Surfactant Properties

| Property | Effect of Increasing Alkyl Chain Length | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | Decreases | rsc.org |

| Hydrophobicity | Increases | mdpi.comd-nb.info |

| Corrosion Inhibition Efficiency | Generally increases (optimal range often cited as C12-C16) | nih.gov |

| Self-Aggregation | Increases | rsc.org |

Influence of Environmental Factors on Film Integrity (e.g., Shear Stress)

The integrity and persistence of the adsorbed this compound film are subject to environmental conditions, particularly hydrodynamic forces like wall shear stress. The efficacy of such inhibitor films can be diminished by high shear stress associated with multiphase flow. ohio.edu However, research indicates that the performance of inhibitor films is not always significantly impacted by mechanical forces alone. ohio.edu

Studies conducted in high-velocity flow loops have shown that even under high wall shear stress, imidazoline-based inhibitors can maintain good performance, provided they are continuously injected at a concentration above a critical threshold. researchgate.net This is attributed to the higher mass transfer rate of the inhibitor to the surface under high flow conditions, which compensates for any mechanical disruption and maintains the protective film. researchgate.net Therefore, while shear stress is a potential challenge to film integrity, its effect can be managed by ensuring a continuous supply of the inhibitor to the metal surface.

Role of Specific Molecular Components in Adsorption

The amphiphilic nature of this compound, with its distinct hydrophilic and hydrophobic components, dictates its adsorption behavior and inhibitory function.

Imidazoline Ring as the Adsorption Head Group

The primary anchoring point for the this compound molecule is the imidazoline ring, which functions as the hydrophilic head group. acs.org This five-membered heterocyclic ring contains two nitrogen atoms and π-electrons, which are crucial for the adsorption process. acs.org The adsorption mechanism involves the sharing of the lone pair electrons of the nitrogen atoms with the vacant d-orbitals of iron atoms on the metal surface, forming a coordinate covalent bond. sylzyhg.comresearchgate.net

Quantum chemical studies have confirmed that the imidazoline ring is the active center for adsorption. sylzyhg.comresearchgate.net This interaction is a form of chemisorption, leading to a strong bond between the inhibitor molecule and the metal surface. researchgate.net This initial adsorption of the head group is the foundational step upon which the entire protective film is built.

Decyl Alkyl Chain and its Hydrophobic Contributions

The 2-position of the imidazoline ring is substituted with an n-decyl group, a ten-carbon alkyl chain that serves as the molecule's hydrophobic tail. acs.org As previously discussed, this nonpolar chain is responsible for creating the hydrophobic barrier that repels aqueous corrosive species. acs.orgresearchgate.net The length of this chain is a critical factor; an increase in alkyl chain length generally enhances the packing density of the surfactant molecules at the interface, leading to improved inhibition performance. nih.gov

While optimal inhibition is often observed with slightly longer chains (C12-C16), the C10 chain of this compound provides a significant hydrophobic character. nih.gov The hydrophobic interactions between adjacent decyl chains contribute to the stability and coherence of the adsorbed film, a phenomenon that favors the self-assembly of the molecules into a protective monolayer or bilayer. rsc.org

Table 2: Comparison of Properties for Surfactants with Varying Alkyl Chains

| Surfactant Alkyl Chain | Critical Micelle Concentration (mM) | Surface Tension at CMC (mN/m) | Reference |

|---|---|---|---|

| C10 (Decyl) | ~8.0 - 9.0 | ~35 - 37 | rsc.org |

| C12 (Dodecyl) | ~2.0 - 2.2 | ~33 - 35 | mdpi.com |

| C14 (Tetradecyl) | ~0.5 - 0.6 | ~32 - 34 | mdpi.com |

| C16 (Cetyl) | ~0.1 - 0.2 | ~31 - 33 | mdpi.com |

Note: Values are approximate and can vary based on the specific surfactant head group and experimental conditions.

Effects of Pendant Group Chemistry

The chemistry of the pendant group influences the molecule's solubility and its interaction with the charged surface. In acidic environments, the nitrogen atom(s) in the pendant group can become protonated. whiterose.ac.ukresearchgate.net This positive charge enhances the electrostatic attraction between the inhibitor molecule and a negatively charged metal surface (e.g., steel in chloride-rich brines), a process known as physisorption, which complements the chemisorption of the imidazoline ring. whiterose.ac.ukresearchgate.net The combination of these structural features—the electron-rich imidazoline head, the hydrophobic alkyl chain, and the hydrophilic pendant chain—accounts for the strong film-forming behavior of this class of molecules. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Oleic Imidazoline |

| Methyl Imidazoline |

| Nitrophenyl Imidazoline |

| Dodecyltrimethylammonium bromide (DTAB) |

| Tetradecyltrimethylammonium bromide (TTAB) |

Active Site Blocking and Electrochemical Reaction Inhibition

The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface, leading to the blocking of active sites and the subsequent inhibition of the electrochemical reactions that drive corrosion. This process involves the formation of a protective film that acts as a physical barrier between the metal and the corrosive environment. The effectiveness of this inhibition is intrinsically linked to the molecular structure of this compound, which comprises a hydrophilic imidazoline head group and a hydrophobic n-decyl tail.

The adsorption of this compound on a metal surface, such as steel, can occur through both physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the protonated imidazoline ring. In acidic environments, the nitrogen atoms in the imidazoline ring can become protonated, leading to a positively charged molecule that is readily attracted to the negatively charged metal surface (in the presence of anions like chloride).

Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal. The imidazoline ring is rich in π-electrons and has nitrogen atoms with lone pairs of electrons, which can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. This chemical bonding results in a more stable and robust protective layer.

Once adsorbed, the this compound molecules orient themselves on the metal surface. The hydrophilic imidazoline head groups anchor the molecules to the surface, while the hydrophobic n-decyl tails extend away from the surface, forming a dense, non-polar layer. This hydrophobic film effectively displaces water and other corrosive species from the metal surface, thereby preventing the electrochemical reactions of corrosion from occurring.

The inhibition of electrochemical reactions by this compound affects both the anodic and cathodic processes, classifying it as a mixed-type inhibitor. It retards the anodic dissolution of the metal as well as the cathodic reactions, such as hydrogen evolution. This dual action is a key characteristic of its effectiveness.

Detailed research findings on closely related long-chain 2-alkyl-imidazolines provide insight into the expected behavior of this compound. For instance, studies on 2-undecyl-N-carboxymethyl-N-hydroxyethyl imidazoline, a compound with a similar C11 alkyl chain, have demonstrated high inhibition efficiencies. researchgate.netelectrochemsci.org The length of the alkyl chain is a critical factor, with longer chains generally providing better surface coverage and a more effective hydrophobic barrier. researchgate.netnih.gov

Electrochemical studies are instrumental in quantifying the inhibitory action of these compounds. Techniques such as Tafel polarization and Electrochemical Impedance Spectroscopy (EIS) provide quantitative data on the reduction in corrosion rate and the formation of a protective film.

Tafel Polarization Data

Tafel polarization studies on steel in corrosive media containing long-chain 2-alkyl-imidazolines show a significant decrease in the corrosion current density (i_corr) and shifts in the corrosion potential (E_corr). The decrease in i_corr is a direct measure of the reduction in the corrosion rate. The shifts in both the anodic and cathodic branches of the polarization curves confirm the mixed-type inhibition mechanism.

Below is a representative data table illustrating the effect of a 2-alkyl-imidazoline inhibitor on the corrosion parameters of mild steel in a corrosive environment. While specific data for this compound is not available, this table is based on typical findings for imidazolines with similar alkyl chain lengths.

| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 200 | 70 | 120 | - |

| 50 | -435 | 40 | 65 | 110 | 80.0 |

| 100 | -420 | 20 | 60 | 105 | 90.0 |

| 200 | -410 | 10 | 58 | 100 | 95.0 |

Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful technique for characterizing the formation and properties of the inhibitor film at the metal-electrolyte interface. In the presence of an effective inhibitor like this compound, the Nyquist plots typically show an increase in the diameter of the capacitive loop, indicating an increase in the charge transfer resistance (R_ct). This increase in R_ct is attributed to the formation of a protective film that impedes the charge transfer processes associated with corrosion.

Concurrently, a decrease in the double-layer capacitance (C_dl) is observed. This is due to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and increases the thickness of the electrical double layer.

The following table presents typical EIS parameters for mild steel in a corrosive solution with and without a long-chain 2-alkyl-imidazoline inhibitor, representative of the expected performance of this compound.

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double-Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 150 | 300 | - |

| 50 | 750 | 60 | 80.0 |

| 100 | 1500 | 30 | 90.0 |

| 200 | 3000 | 15 | 95.0 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 N Decyl Imidazoline and Analogs

Development of Predictive Models for Chemical Activity

Predictive modeling in QSAR for 2-(n-Decyl)imidazoline and its analogs involves the use of sophisticated machine learning algorithms to correlate molecular features with specific activities, such as corrosion inhibition or biological receptor affinity. drugtargetreview.comworldscientific.com

Machine learning has become an essential tool in drug research, enabling the generation of pertinent structural information to design molecules with enhanced biological activities. jmpas.com Various ML approaches are employed to construct robust QSAR models. drugtargetreview.com

Artificial Neural Networks (ANNs) are powerful supervised learning algorithms that have shown significant promise in addressing regression and classification problems in QSAR modeling. nih.govspringernature.com ANNs, particularly multilayer networks, are used in the regression analysis of structure-activity data. springernature.com These models are well-suited for QSAR applications where a high degree of nonlinear character may be present in the data. acs.org In studies of related heterocyclic compounds like imidazolidine-2,4-dione derivatives, ANNs have demonstrated superiority over classical multiple linear regression methods in predicting biological activity. researchgate.net For instance, an ANN architecture of (6-4-1) was found to be effective in modeling the connection between antidiabetic activity and molecular structure. researchgate.net The advantage of deep neural networks in QSAR is their ability to automatically extract features and learn structural-chemical-biological relationships directly from data, such as SMILES strings or chemical graph images. nih.gov

Support Vector Machine (SVM) is a statistical learning theory-based method that has shown good performance in QSAR studies due to its capability in handling complex, non-linear data. jmpas.comresearchgate.net SVM has been successfully used to build QSAR models for imidazoline (B1206853) derivatives, particularly in the context of their performance as corrosion inhibitors. worldscientific.comresearchgate.net In these studies, SVM is used to establish a quantitative relationship between the inhibition efficiencies of imidazoline molecules and their quantum chemical parameters. researchgate.net For a series of imidazoline derivatives, an SVM-based QSAR model demonstrated high accuracy, with a correlation coefficient (R) of 0.99 and a low root mean square error (RMSE) of 0.94, indicating its strong predictive power. worldscientific.com The robustness of SVM models allows for the theoretical design and prediction of the efficiencies of new imidazoline analogs. worldscientific.comresearchgate.net

Random Forest (RF) and K-Nearest Neighbor (KNN) are two other machine learning algorithms widely used in QSAR modeling. nih.govmdpi.com RF, an ensemble method based on a multitude of decision trees, is considered one of the most accurate methods in the QSAR field. nih.gov It has been used to construct predictive QSAR models for various imidazole (B134444) derivatives, demonstrating its robustness in identifying key structural characteristics related to molecular potency. researchgate.netscielo.br

The KNN method classifies a compound based on the majority class of its 'k' nearest neighbors in the descriptor space. acs.orgmdpi.com In this approach, the separation of variables into classes is performed using the nearest training observations from the variable space. nih.gov QSAR and classification models for selective inhibitors have been developed using KNN, where it is used to assign class membership to an unknown compound based on a leave-one-out approach. acs.org Both RF and KNN have been applied to datasets of diverse chemical compounds to predict cytotoxic effects on cancer cell lines, showcasing their utility in computational drug discovery. nih.govnih.gov

| ML Algorithm | Typical Application for Imidazoline Analogs | Common Performance Metrics | Key Strengths |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Modeling non-linear structure-activity relationships for biological activities. researchgate.net | Correlation Coefficient (R²), Mean Squared Error (MSE) | Excellent for complex, non-linear data; automatic feature extraction with deep learning. acs.orgnih.gov |

| Support Vector Machine (SVM) | Predicting corrosion inhibition efficiency. worldscientific.comresearchgate.net | Correlation Coefficient (R), Root Mean Square Error (RMSE) | High accuracy and good performance in regression tasks for imidazolines. worldscientific.comresearchgate.net |

| Random Forest (RF) | Classifying compounds based on activity (e.g., anti-melanoma). researchgate.netscielo.br | Accuracy, Sensitivity, Specificity, Kappa Statistic | High accuracy and robustness; handles large numbers of descriptors. nih.gov |

| K-Nearest Neighbor (KNN) | Classification of compounds into activity classes. acs.org | Classification Accuracy, Euclidean Distance Metrics | Simple to implement; effective for classification based on molecular similarity. acs.orgnih.gov |

Molecular descriptors are numerical representations of a molecule's structural information and form the foundation of QSAR theory. nih.govnih.gov In the context of 2-(n-alkyl)imidazolines, quantum chemical calculations and other methods are used to derive descriptors that correlate with their activity, such as corrosion inhibition. worldscientific.comresearchgate.net

Key molecular descriptors that have been shown to correlate with the performance of imidazoline derivatives include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): Higher EHOMO values are associated with a greater tendency of the molecule to donate electrons to an acceptor, which can enhance its adsorption on a metal surface and thus its inhibition efficiency. researchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Lower ELUMO values indicate a greater ability of the molecule to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is also a crucial indicator of reactivity.

Dipole Moment (μ): The dipole moment provides information about the polarity of the molecule, which can influence its interaction with polar surfaces and its solubility.

Topological and Geometrical Descriptors: These include indices that describe molecular size, shape, and branching, which are fundamental to how the molecule interacts with its environment. acs.org

Hydrophobicity (logP): The partition coefficient is critical for understanding the surfactant properties of long-chain imidazolines and their tendency to form protective films. jmpas.com

Studies have demonstrated a highly significant multiple correlation coefficient (R = 0.95) between the experimentally determined efficiencies of imidazoline-based inhibitors and their predicted efficiencies using models based on these descriptors. researchgate.net The active region of imidazoline molecules is often located on the imidazoline ring and any associated hydrophilic groups, with active sites concentrated on the nitrogen atoms. worldscientific.comresearchgate.net

| Molecular Descriptor | Significance in Activity Prediction | Typical Correlation with Performance |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability. researchgate.net | Higher values often correlate with increased inhibition efficiency. researchgate.net |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability. | Lower values can indicate higher reactivity. |

| ΔE (HOMO-LUMO Energy Gap) | Relates to the chemical reactivity and stability of the molecule. | A smaller gap generally implies higher reactivity. |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. | Influences adsorption and interaction with polar surfaces. |

| logP (Partition Coefficient) | Describes the hydrophobicity of the molecule. jmpas.com | Crucial for surfactant behavior and film formation. |

| Molecular Weight | Relates to the size of the molecule. jmpas.com | Can influence surface coverage and interaction strength. |

Machine Learning (ML) Algorithms

Influence of Molecular Architecture on Performance

The molecular architecture of this compound and its analogs plays a critical role in defining their functional properties. Structure-activity relationship (SAR) studies focus on identifying the structural elements that govern affinity and selectivity for a particular target or function. nih.gov

The core structure of these compounds consists of the 2-imidazoline ring, a long hydrocarbon "tail" (the n-decyl group), and often a substituent attached to one of the nitrogen atoms. researchgate.net Each of these components can be modified to tune the molecule's performance.

The Imidazoline Ring: The imidazoline ring, with its two nitrogen atoms, is a key functional group. It often serves as the "head group" in surfactant applications and is the primary site for adsorption onto surfaces in corrosion inhibition. worldscientific.comresearchgate.net Modifications to the ring itself or the introduction of electron-donating groups can improve performance by enhancing its interaction with target surfaces. researchgate.net

The N-Alkyl Chain (Tail): For this compound, the ten-carbon alkyl chain is a significant feature. The length and nature of this hydrophobic chain are crucial for properties like surface activity and the formation of protective hydrophobic films. researchgate.net In QSAR studies of alkyl imidazoline surfactants, an increase in the number of carbons in the hydrophobic chain generally leads to a decrease in the critical micelle concentration (CMC), indicating greater surface activity. researchgate.net

Substituents on the Ring and Side Chains: The introduction of different substituents on the imidazoline ring or the attachment of various groups via a bridge can profoundly affect activity and selectivity. researchgate.net For example, linking the imidazoline ring to an aromatic moiety can create compounds with specific biological actions. nih.gov The nature of this bridge—whether it is wholly carbon or contains heteroatoms—can be responsible for selective activity. researchgate.net The presence of nitrogen atoms in the imidazole ring can lead to significant electrostatic attraction with ions, influencing properties like ion transport in certain applications. acs.org

Systematic chemical modifications and the analysis of the resulting changes in activity allow for the establishment of clear SARs, guiding the design of new analogs with enhanced potency and desired properties. mdpi.comresearchgate.netmdpi.com

Alkyl Chain Length Effects on Inhibition Efficiency

The length of the n-alkyl chain at the C2 position of the imidazoline ring is a determining factor in the corrosion inhibition efficiency. Research consistently demonstrates that as the length of this hydrophobic chain increases, the protective properties of the inhibitor are enhanced. doaj.orgresearchgate.net This phenomenon is attributed to several interconnected factors.

A longer alkyl chain, such as the decyl group in this compound, increases the molecule's surface coverage on the metal. mdpi.com This creates a more compact and durable hydrophobic barrier that effectively isolates the metal surface from the corrosive environment. nih.gov The enhanced van der Waals forces between adjacent longer alkyl chains lead to a more densely packed inhibitor film, reducing the permeability to corrosive species like water and chloride ions. nih.gov

Computational studies, including Density Functional Theory (DFT), have corroborated these experimental findings. doaj.orgcivilica.com Calculations indicate that an increase in alkyl chain length leads to stronger chemical bonding abilities and the formation of denser adsorption films on the steel surface. nih.gov This trend holds true up to an optimal length, beyond which the increase in inhibition efficiency may level off due to factors like solubility and steric hindrance. For instance, stable protective layers are typically formed when the hydrophobic alkyl chain in the imidazoline molecule has more than seven or eight carbon atoms. researchgate.net

Below is an illustrative data table showing the general, experimentally observed trend between alkyl chain length and inhibition efficiency for a series of 2-alkyl-imidazolines.

| Compound (2-alkyl-imidazoline) | Alkyl Chain Length (Number of Carbons) | Relative Inhibition Efficiency (%) |

|---|---|---|

| 2-Methyl-imidazoline | 1 | Low |

| 2-Pentyl-imidazoline | 5 | Moderate |

| 2-Heptyl-imidazoline | 7 | High |

| This compound | 10 | Very High |

| 2-Hexadecyl-imidazoline | 16 | Excellent |

Steric and Electronic Effects of Substituents

Beyond the primary alkyl chain, substituents on the imidazoline ring or the pendant group attached to the nitrogen atom can significantly modulate the inhibitor's efficacy through steric and electronic effects. researchgate.net

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density distribution across the molecule, particularly at the heteroatoms that serve as active adsorption centers. mdpi.com EDGs, such as methyl (-CH3) or hydroxyl (-OH) groups, can increase the electron density on the nitrogen atoms of the imidazoline ring. This enhances the ability of the nitrogen atoms to donate their lone pair electrons to the vacant d-orbitals of the metal atoms on the surface, thereby strengthening the coordination bond and improving adsorption and inhibition efficiency. mdpi.com

Aromaticity and Heteroatom Contributions to Adsorption

The fundamental mechanism of corrosion inhibition by this compound relies on its adsorption onto the metal surface, a process dominated by the contributions of its heteroatoms and any associated aromatic systems. mdpi.com

The imidazoline ring contains two nitrogen atoms, which are heteroatoms rich in lone-pair electrons. nih.gov These nitrogen atoms act as the primary active centers for adsorption. nih.gov They can share their lone-pair electrons with the vacant d-orbitals of iron (or other metal) atoms, forming strong coordinate (chemisorption) bonds. nih.govresearchgate.net This interaction is a key factor in the strong anchoring of the inhibitor molecule to the surface.

While this compound itself is not aromatic, the introduction of aromatic substituents (like a phenyl group) into its analogs can significantly enhance inhibition efficiency. mdpi.com The π-electrons of the aromatic ring can interact with the metal surface, providing additional adsorption sites and strengthening the bond between the inhibitor and the metal. bwise.kr This π-system interaction complements the primary adsorption through the nitrogen heteroatoms, leading to a more stable and effective protective layer. mdpi.com The combination of heteroatom coordination and π-electron interaction often results in superior inhibition performance compared to purely aliphatic or non-heterocyclic compounds. nih.gov

Advanced Computational Techniques for SAR Exploration

The exploration of Structure-Activity Relationships has been significantly accelerated by the advent of advanced computational techniques. Machine learning (ML) and molecular modeling are now instrumental in developing predictive QSAR models, enabling the rapid screening and design of new, more effective imidazoline-based inhibitors.

Feature Selection and Dimension Reduction in ML Models

Developing a robust QSAR model requires identifying the most relevant molecular descriptors that correlate with inhibition efficiency from a vast pool of potential features. researchgate.net Machine learning models can become less accurate and harder to interpret if trained on a large number of irrelevant or redundant descriptors. rsc.org Therefore, feature selection and dimension reduction are critical steps. ui.ac.id

Techniques like Permutation Feature Importance (PFI) and Gini importance (used in Random Forest algorithms) are employed to rank descriptors based on their contribution to the model's predictive accuracy. researchgate.netrsc.org This allows researchers to select a smaller subset of the most influential features. For instance, a model might be built using hundreds of initial descriptors, but feature selection could reveal that the top 10-15 descriptors related to electronic properties (like HOMO/LUMO energies), molecular size, and topology are sufficient to build a highly accurate predictive model. rsc.orgnih.gov This process not only improves model performance but also provides insights into the underlying inhibition mechanism.

The table below lists some common molecular descriptors used in QSAR models for corrosion inhibitors.

| Descriptor Category | Example Descriptors | Relevance to Corrosion Inhibition |

|---|---|---|

| Electronic | EHOMO, ELUMO, Dipole Moment, Mulliken Charges | Relates to the ability to donate/accept electrons to/from the metal surface. |

| Topological | Wiener Index, Balaban Index | Describes molecular size, shape, and branching, which affect surface coverage. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Correlates with solubility, hydrophobicity, and intermolecular interactions. |

| Spatial | Molecular Volume, Surface Area | Influences how the molecule packs on the metal surface. |

Virtual Screening and Design of Novel Compounds

Once a reliable and validated QSAR model is established, it can be used for the virtual screening of large chemical databases. rsc.org This process allows for the rapid computational evaluation of thousands of potential inhibitor molecules without the need for extensive and time-consuming laboratory synthesis and testing. The model predicts the inhibition efficiency of each compound in the database, identifying a smaller list of promising candidates for further investigation.

Furthermore, these computational models serve as powerful tools for the in silico design of novel compounds. pku.edu.cn By understanding which molecular features positively contribute to inhibition (as identified through feature selection), researchers can rationally design new imidazoline derivatives with optimized properties. nih.gov For example, a model might indicate that increasing the electron density at the nitrogen atoms and extending a specific substituent chain enhances performance. nih.gov This knowledge can guide the synthesis of a new molecule that incorporates these desired features, accelerating the development of next-generation corrosion inhibitors with superior efficacy. rsc.org

Emerging Research Areas and Future Directions for 2 N Decyl Imidazoline

Integration in Advanced Functional Materials

The amphiphilic nature of 2-(n-Decyl)imidazoline makes it a prime candidate for the development of advanced functional materials, where the interplay between its hydrophilic and hydrophobic moieties can be harnessed to create materials with novel properties.

"Smart" materials, which can alter their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals, are at the forefront of materials science. Imidazoline (B1206853) and its derivatives have been incorporated into polymers to create stimuli-responsive systems. For instance, polymers containing imidazole (B134444) groups have been shown to exhibit pH-responsive behavior due to the protonation and deprotonation of the nitrogen atoms in the imidazoline ring. This can lead to changes in solubility, conformation, or swelling of the material. Similarly, thermoresponsive polymers incorporating imidazoline moieties have been investigated, where changes in temperature can induce phase transitions.

The long n-decyl chain in this compound introduces a hydrophobic element that could lead to temperature-responsive behavior in aqueous solutions, potentially exhibiting a lower critical solution temperature (LCST) or upper critical solution temperature (UCST). This would make it a valuable component in the design of "smart" hydrogels, coatings, and drug delivery systems that respond to physiological temperature changes.

Table 1: Potential Stimuli-Responsive Applications of this compound-Based Materials

| Stimulus | Potential Application | Underlying Principle |

| pH | pH-responsive drug delivery, sensors | Protonation/deprotonation of the imidazoline ring leading to changes in charge and solubility. |

| Temperature | Thermoresponsive hydrogels, smart surfaces | Alteration of hydrophobic interactions of the n-decyl chain with temperature, leading to phase transitions. |

| Ionic Strength | Controlled release systems, smart membranes | Changes in the electrostatic interactions around the polar imidazoline head in response to salt concentration. |

The surfactant-like structure of this compound makes it highly suitable for modifying the properties of surfaces and interfaces. The polar imidazoline head can anchor to a variety of surfaces, including metals, metal oxides, and polar polymers, while the nonpolar n-decyl tail orients away from the surface, creating a hydrophobic layer. This property is extensively utilized in the field of corrosion inhibition, where long-chain imidazolines form a protective, water-repellent film on metal surfaces.

Beyond corrosion inhibition, this ability to self-assemble at interfaces can be exploited in other areas. For example, it could be used to modify the surface of nanoparticles to improve their dispersion in nonpolar solvents or polymer matrices. In the realm of biomaterials, surfaces coated with this compound could be designed to control protein adsorption and cellular adhesion. The ability to tailor the surface energy and wettability of materials is crucial for a wide range of applications, from anti-fouling coatings to microfluidic devices.

Investigation of Catalytic Properties and Applications

The imidazoline scaffold is a well-established platform in the field of catalysis, both as a ligand for metal complexes and as an organocatalyst. The exploration of this compound in this context presents a promising avenue for the development of new and efficient catalytic systems.

Imidazoline derivatives are known to act as effective ligands for a variety of transition metals, forming stable complexes that can catalyze a range of organic transformations. bohrium.com These include important reactions such as Suzuki-Miyaura couplings, Heck reactions, and various asymmetric syntheses. bohrium.com The nitrogen atoms in the imidazoline ring can coordinate to a metal center, and the substituents on the ring can be varied to fine-tune the steric and electronic properties of the resulting catalyst.

The presence of the n-decyl group in this compound could impart unique properties to its metal complexes. For instance, it could enhance the solubility of the catalyst in nonpolar reaction media or facilitate catalyst recovery and recycling through phase-separation techniques. In the context of micellar catalysis, where reactions are carried out in aqueous surfactant solutions, the amphiphilic nature of a this compound-metal complex could enable it to act as both the ligand and the surfactant, creating a self-contained catalytic system.

Chiral imidazolines have been extensively used as organocatalysts, promoting a variety of stereoselective reactions. e3s-conferences.org The imidazoline moiety can act as a Brønsted base or a hydrogen-bond donor, activating substrates and controlling the stereochemical outcome of the reaction.

While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral imidazoline catalysts. The n-decyl group could influence the catalyst's solubility and its interactions with substrates, potentially leading to improved activity or selectivity. Furthermore, in reactions where the catalyst's local environment is important, the long alkyl chain could create a microenvironment that favors certain reaction pathways.

Table 2: Potential Catalytic Applications of this compound

| Catalysis Type | Potential Reaction | Role of this compound |

| Homogeneous Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck) | Ligand for transition metal catalysts, enhancing solubility and facilitating recovery. |

| Organocatalysis | Aldol reactions, Michael additions | As a precursor for chiral imidazoline catalysts or as a co-catalyst influencing the reaction environment. |

| Micellar Catalysis | Reactions in aqueous media | As a surfactant-ligand to form catalytically active micelles. |

Advanced Computational Modeling for Complex Systems

Computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for understanding the behavior of molecules at the atomic level. These methods can provide valuable insights into the properties and potential applications of this compound, guiding experimental efforts and accelerating the discovery process.

DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. sylzyhg.com For example, DFT can be used to predict the most likely sites for coordination to a metal center, to understand the mechanism of its action as a corrosion inhibitor by calculating its adsorption energy on a metal surface, and to rationalize its reactivity in catalytic cycles. sylzyhg.comresearchgate.net

Molecular Dynamics simulations can be used to study the dynamic behavior of this compound in complex environments. For instance, MD simulations can model the self-assembly of these molecules into micelles or their adsorption at interfaces, providing a detailed picture of the structure and stability of these assemblies. electrochemsci.orgresearchgate.net This is particularly relevant for understanding its role in surface modification and in the formation of smart materials. By simulating the interactions of this compound with other molecules, such as water, solvents, or biomolecules, it is possible to predict its behavior in a variety of applications.

Table 3: Application of Computational Modeling to this compound Research

| Modeling Technique | Research Question | Predicted Properties |

| Density Functional Theory (DFT) | What are the most reactive sites of the molecule? How does it interact with metal surfaces? | Electronic structure, orbital energies, charge distribution, adsorption energies. sylzyhg.com |